Hepatocellular Carcinoma Cell Line Selectivity: Caudatin vs. Broad-Spectrum Cytotoxic Agents
Caudatin demonstrates preferential cytotoxicity against human hepatoma SMMC-7721 cells (IC50 = 24.95 µM) compared to breast adenocarcinoma MCF-7 cells (IC50 = 65.82 µM) and cervical carcinoma HeLa cells (IC50 = 247.54 µM), representing an approximately 9.9-fold selectivity window between the most and least sensitive tested cell lines [1]. This differential sensitivity profile distinguishes caudatin from non-selective cytotoxic agents and from other C-21 steroidal glycosides that exhibit different cell line preference patterns. The selectivity observation was further corroborated by independent in vivo validation using an H22 solid tumor model in mice, which confirmed inhibitory action specifically against hepatic cancer [2].
| Evidence Dimension | Cytotoxicity (IC50) across multiple human cancer cell lines |
|---|---|
| Target Compound Data | SMMC-7721: 24.95 µM; MCF-7: 65.82 µM; HeLa: 247.54 µM |
| Comparator Or Baseline | Intra-compound comparison across cell lines; 9.9-fold difference between SMMC-7721 and HeLa |
| Quantified Difference | 247.54 µM / 24.95 µM = 9.9-fold selectivity window |
| Conditions | In vitro cytotoxicity assay; cell lines SMMC-7721 (human hepatoma), MCF-7 (human breast adenocarcinoma), HeLa (human cervical carcinoma) |
Why This Matters
Procurement for hepatocellular carcinoma research benefits from documented 9.9-fold tumor-type selectivity, reducing the likelihood of false-negative results from inappropriate cell line selection.
- [1] Peng YR, Li YB, Liu XD, Zhang JF, Duan JA. Antitumor activity of C-21 steroidal glycosides from Cynanchum auriculatum Royle ex Wight. Phytomedicine. 2008;15(11):1016-1020. View Source
- [2] Peng YR, Ding YF. Pharmacokinetics and tissue distribution study of caudatin in normal and diethylnitrosamine-induced hepatocellular carcinoma model rats. Molecules. 2015;20(3):4225-4237. View Source
